![molecular formula C14H16N2 B2386256 N-(4-methylbenzyl)benzene-1,2-diamine CAS No. 99944-12-4](/img/structure/B2386256.png)
N-(4-methylbenzyl)benzene-1,2-diamine
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Overview
Description
“N-(4-methylbenzyl)benzene-1,2-diamine” is a chemical compound with the formula C7H10N2. It is also known by other names such as Toluene-3,4-diamine, 1,2-Diamino-4-methylbenzene, 3,4-Diamino-1-methylbenzene, 3,4-Diaminotoluene, 3,4-Toluenediamine, 3,4-Toluylenediamine, 3,4-Tolylenediamine, 4-Methyl-o-phenylenediamine, 4-Methyl-1,2-diaminobenzene, 4-Methyl-1,2-phenylenediamine, and 4-Methyl-1,2-benzenediamine .
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines has been studied. The solvent-controllable photoreaction of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis
The molecular structure of “N-(4-methylbenzyl)benzene-1,2-diamine” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 122.1677 .Chemical Reactions Analysis
The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methylbenzyl)benzene-1,2-diamine” include a molecular weight of 122.1677 .Scientific Research Applications
Corrosion Inhibition
N-(4-methylbenzyl)benzene-1,2-diamine and its derivatives are used as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds are effective due to their ability to form a protective layer on the metal surface, thereby reducing corrosion. Research has shown that different derivatives of this compound demonstrate varying degrees of inhibition efficiency, with some reaching up to 96.19% effectiveness (Singh & Quraishi, 2016).
Material Synthesis and Characterization
These compounds are involved in the synthesis and characterization of materials with potential applications in liquid crystal technology. Their structural properties, such as mesophase behavior and thermal stability, are crucial for developing new materials with specific optical and electronic properties (Jamain & Khairuddean, 2021).
Polymer Chemistry
In the field of polymer chemistry, N-(4-methylbenzyl)benzene-1,2-diamine derivatives are used in the synthesis of aromatic polyamides. These polymers exhibit desirable properties such as solubility in aprotic solvents, high tensile strength, and thermal stability, making them suitable for various industrial applications (Yang, Hsiao, & Yang, 1996).
Antibacterial Applications
Some derivatives of N-(4-methylbenzyl)benzene-1,2-diamine have shown promising antibacterial activities. These compounds can be effective against various human pathogenic bacteria, indicating their potential as antibacterial agents (Ibrahim et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-N-[(4-methylphenyl)methyl]benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMINTXYPCQPQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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